2-(4-Methylphenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate
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Overview
Description
2-(4-Methylphenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate typically involves the reaction of thioamides or thioureas with 2-chloro-1,3-dicarbonyl compounds. One efficient method is a one-pot synthesis using ionic liquids such as 1-butyl-3-methylimidazolium trifluoromethanesulfonate. This method offers advantages like mild reaction conditions, high yields, and reduced reaction times .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-(4-Methylphenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid
- Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate
- 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride
Uniqueness
Compared to similar compounds, 2-(4-Methylphenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate has unique structural features that may enhance its stability, reactivity, and biological activity. Its specific functional groups and molecular configuration can make it more effective in certain applications, such as drug development or material science.
Properties
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3S/c1-13-8-10-15(11-9-13)17(22)12-24-20(23)18-14(2)21-19(25-18)16-6-4-3-5-7-16/h3-11H,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJRWTMDZBEJGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=C(N=C(S2)C3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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